molecular formula C24H19BrN4O2 B262333 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B262333
M. Wt: 475.3 g/mol
InChI Key: XWSRCUXWWYQZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based compound that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also work by disrupting the normal functioning of certain plant enzymes and proteins, leading to herbicidal effects.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth in vitro and in vivo. In agriculture, it has been shown to have herbicidal effects on certain weed species, as well as enhance plant growth and yield.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a multi-functional compound. It can be used for various applications, including anti-inflammatory, anti-cancer, and herbicidal effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. In medicine, further studies are needed to understand its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. In agriculture, further studies are needed to optimize its use as a herbicide and plant growth enhancer. Additionally, further studies are needed to understand its potential toxicity and environmental impact.

Synthesis Methods

The synthesis of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 2-bromobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate, 2-bromobenzoylhydrazine. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as its potential to inhibit cancer cell growth. In agriculture, it has been studied for its potential as a herbicide, as well as its potential to enhance plant growth and yield.

properties

Product Name

5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c1-16-11-13-17(14-12-16)27-24(31)20-15-26-29(18-7-3-2-4-8-18)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

XWSRCUXWWYQZAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.